N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various scientific and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 4-(tert-pentyl)phenol.
Formation of Intermediate: The phenols are reacted with acetic anhydride to form the corresponding acetates.
Coupling Reaction: The acetates are then coupled using a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalyst concentrations to maximize yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2-methylphenyl)-acetamide: Lacks the phenoxy group, resulting in different chemical properties.
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide: Similar structure but with a tert-butyl group instead of tert-pentyl.
Uniqueness
N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-20(3,4)15-6-9-17(10-7-15)24-13-19(23)22-18-11-8-16(21)12-14(18)2/h6-12H,5,13,21H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIMTIYODGBDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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